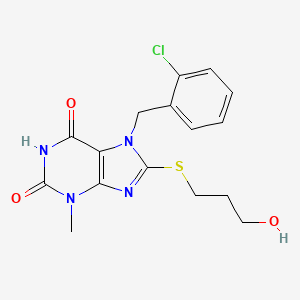![molecular formula C16H12F3NO6 B2688659 3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic Acid CAS No. 1004687-97-1](/img/structure/B2688659.png)
3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “3-ethoxy” and “4-[2-nitro-4-(trifluoromethyl)phenoxy]” parts suggest that it has ethoxy and nitro-trifluoromethyl-phenoxy substituents on the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the ethoxy, nitro, and trifluoromethyl groups, and the formation of the ether and ester linkages. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, the ethoxy group, and the nitro-trifluoromethyl-phenoxy group. The positions of these groups on the benzene ring would be determined by the numbering in the name of the compound .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the electron-withdrawing nitro and trifluoromethyl groups, and the electron-donating ethoxy group. These groups could direct electrophilic aromatic substitution reactions to certain positions on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the nonpolar trifluoromethyl group could affect its solubility in different solvents .科学的研究の応用
Development of Novel Fluorescence Probes
Researchers have synthesized novel fluorescence probes, like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs, to detect selectively highly reactive oxygen species (hROS) and reactive intermediates of peroxidase. These probes are designed to differentiate hROS from other reactive oxygen species and have been applied to living cells, enabling the visualization of hROS generated in stimulated neutrophils. This suggests potential applications in studying the roles of hROS in biological and chemical processes (Setsukinai et al., 2003).
Synthesis and Luminescent Properties of Lanthanide Complexes
The synthesis of lanthanide complexes using 4-benzyloxy benzoic acid derivatives has been investigated to test the influence of electron-donating and electron-withdrawing groups on the photophysical properties of these complexes. These studies have highlighted the potential of such complexes in photoluminescence applications, with modifications to the electron density of the ligand significantly affecting the luminescent properties (Sivakumar et al., 2010).
Creation of Supramolecular Liquid-Crystalline Networks
Research into the self-assembly of multifunctional hydrogen-bond donor and acceptor molecules has led to the formation of supramolecular liquid-crystalline networks. Such networks have been generated using compounds like 3,4-bis(2-(2-(4-carboxyphenoxy)ethoxy)ethoxy)benzoic acid, demonstrating the capacity for the creation of liquid-crystalline network structures with potential applications in materials science (Kihara et al., 1996).
Ligand-Metal Complex Formation
Studies have explored the formation of metal complexes with ligands derived from 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole and related compounds, such as 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid. These complexes have been investigated for their potential in catalysis and materials science, highlighting the diverse applications of such chemical structures (Stucky et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO6/c1-2-25-14-7-9(15(21)22)3-5-13(14)26-12-6-4-10(16(17,18)19)8-11(12)20(23)24/h3-8H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDLMBFNVVTHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

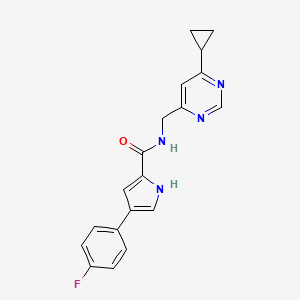
![2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2688577.png)
![4-(dipropylsulfamoyl)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2688578.png)
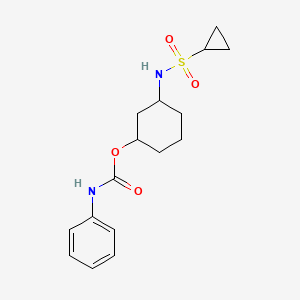
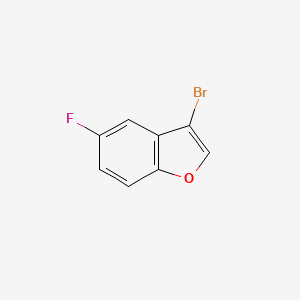

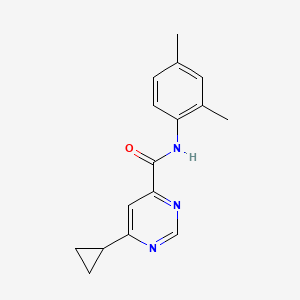
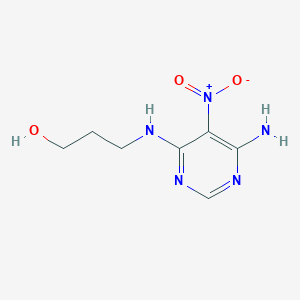
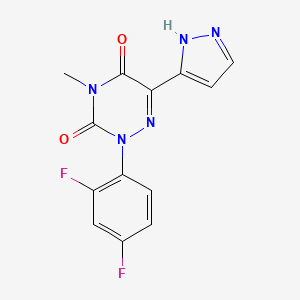

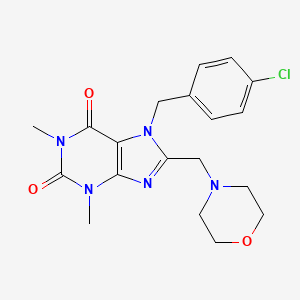

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2688596.png)
